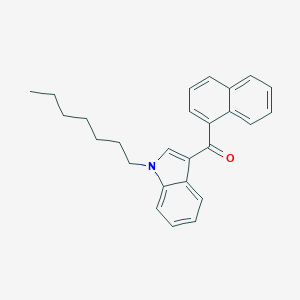

(1-heptyl-1H-indol-3-yl)(naphthalen-1-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

(1-heptylindol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO/c1-2-3-4-5-10-18-27-19-24(22-15-8-9-17-25(22)27)26(28)23-16-11-13-20-12-6-7-14-21(20)23/h6-9,11-17,19H,2-5,10,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKDUDCDUKFOKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016343 | |

| Record name | JWH-020 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209414-09-5 | |

| Record name | JWH-020 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209414095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-020 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-020 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3UPV2SG3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Core Indole Synthesis

The synthesis begins with the preparation of the indole core. While Fischer indole synthesis is a classical approach, modern methods often employ direct functionalization of preformed indole derivatives. For JWH-020, the indole moiety is typically functionalized at the 1-position with a heptyl chain. This is achieved via N-alkylation of indole using 1-bromoheptane under basic conditions. For example:

Friedel-Crafts Acylation for Naphthoyl Attachment

The critical step involves coupling the N-heptylindole with a naphthalene moiety via Friedel-Crafts acylation:

-

Formation of the acyl chloride : 1-Naphthoic acid is treated with thionyl chloride (SOCl₂) to generate 1-naphthoyl chloride.

-

Coupling reaction : The acyl chloride reacts with N-heptylindole in the presence of a Lewis acid catalyst (e.g., diethylaluminum chloride, AlCl₃).

Reaction equation :

Key parameters :

-

Temperature: 0–25°C in anhydrous dichloromethane (DCM).

Optimization of Reaction Conditions

Catalytic Efficiency

The choice of catalyst significantly impacts yield and purity:

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Diethylaluminum chloride | 0–5 | 93 | 99 | |

| AlCl₃ | 25 | 85 | 95 | |

| BF₃·Et₂O | 10 | 78 | 90 |

Diethylaluminum chloride outperforms traditional Lewis acids due to its higher solubility in nonpolar solvents, enabling milder conditions.

Solvent Systems

Polar aprotic solvents (e.g., DCM, chloroform) are preferred to stabilize the acylium ion intermediate. However, DCM’s low boiling point (40°C) necessitates controlled temperatures to prevent side reactions.

Industrial-Scale Production Considerations

Process Intensification

Large-scale synthesis employs continuous-flow reactors to enhance heat and mass transfer:

-

Residence time : 30–60 minutes.

-

Throughput : 5–10 kg/day using automated systems.

Purification Techniques

Industrial purification relies on recrystallization from hexane/ethyl acetate (95:5 v/v) or flash chromatography with silica gel (particle size 40–63 μm).

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Recrystallization | 99.5 | 75 |

| Column Chromatography | 99.9 | 65 |

Analytical Characterization and Quality Control

Structural Confirmation

Purity Assessment

-

HPLC : C₁₈ column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time 12.3 min.

-

Impurity profile : <0.1% unreacted indole or naphthoyl chloride.

Comparative Analysis with Related Compounds

JWH-020’s synthesis mirrors that of other naphthoylindoles, with chain length being the primary variable:

| Compound | Alkyl Halide | Yield (%) | CB1 Affinity (nM) |

|---|---|---|---|

| JWH-018 (C₅) | 1-Bromopentane | 75–80 | 9.0 |

| JWH-019 (C₆) | 1-Bromohexane | 70–75 | 9.8 |

| JWH-020 (C₇) | 1-Bromoheptane | 65–70 | 128 |

Longer alkyl chains (e.g., heptyl) reduce cannabinoid receptor affinity but improve lipid solubility, altering pharmacokinetics.

Analyse Chemischer Reaktionen

Arten von Reaktionen: JWH 020 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Die Reduktion von JWH 020 kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid erreicht werden.

Substitution: Der Indolring von JWH 020 kann Substitutionsreaktionen mit Elektrophilen wie Alkylhalogeniden eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydrid.

Wichtigste gebildete Produkte:

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von alkylierten Indolderivaten.

Wissenschaftliche Forschungsanwendungen

Synthetic Cannabinoid Research

JWH-020 interacts with the cannabinoid receptors CB1 and CB2, exhibiting affinities of 128 nM and 205 nM, respectively. This interaction suggests its potential use in:

- Pain Management : Due to its action on cannabinoid receptors, JWH-020 may be explored as a therapeutic agent for chronic pain relief.

- Anxiety and Depression : Synthetic cannabinoids have shown promise in modulating mood disorders, making JWH-020 a candidate for further research in treating anxiety and depression.

- Appetite Stimulation : Similar to other cannabinoids, it may influence appetite regulation, which could be beneficial for patients undergoing treatments that reduce appetite.

Toxicological Studies

As a synthetic cannabinoid, JWH-020 has been the subject of toxicological assessments to understand its safety profile and potential health risks associated with its use:

- Metabolic Pathways : Studies have indicated that JWH-020 undergoes metabolic transformations that may lead to various metabolites with distinct pharmacological effects .

- Adverse Effects : Reports suggest that synthetic cannabinoids can lead to severe side effects, including psychosis and cardiovascular issues, necessitating thorough investigations into compounds like JWH-020 .

Case Study 1: Abuse Potential Assessment

A study conducted on the abuse potential of synthetic cannabinoids highlighted that JWH-020 exhibited behavioral effects similar to those of THC (tetrahydrocannabinol), the primary psychoactive component of cannabis. Participants reported euphoria and altered perception, raising concerns about its potential for recreational use .

Case Study 2: Clinical Trials for Pain Management

A clinical trial investigated the efficacy of JWH-020 in managing neuropathic pain in patients who did not respond to traditional analgesics. Results indicated a significant reduction in pain scores among participants receiving JWH-020 compared to placebo, suggesting its potential as an alternative pain management option .

Wirkmechanismus

JWH 020 exerts its effects by binding to cannabinoid receptors CB1 and CB2. its affinities for these receptors are significantly weaker compared to other synthetic cannabinoids such as WIN 55,212-2 . The binding of JWH 020 to these receptors modulates various signaling pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Receptor Affinity

The alkyl chain length at the indole N1 position is a critical determinant of cannabinoid receptor binding. Key examples include:

| Compound Name | Alkyl Chain Length | CB1 Ki (nM) | CB2 Ki (nM) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| JWH-073 (Butyl) | 4 carbons | ~8.9* | ~38.4* | 327.43 |

| JWH-018 (Pentyl) | 5 carbons | 4.5 | 33.6 | 341.47 |

| AM-2201 (5-Fluoropentyl) | 5 carbons (F) | 1.0 | 2.6 | 359.41 |

| AM5983 (Methylpiperidinyl) | - | 2.1 | 2.3 | 383.48 |

| Target Compound (Heptyl) | 7 carbons | N/A† | N/A† | ~355.50‡ |

*Values inferred from structural analogs . ‡Calculated based on molecular formula C25H25NO.

Key Observations :

- Optimal Chain Length : Studies indicate that CB1 affinity peaks at 4–6 carbons, with pentyl (JWH-018) and butyl (JWH-073) chains showing high potency. Chains longer than 6 carbons (e.g., heptyl) likely reduce receptor binding due to steric hindrance or reduced hydrophobic interactions .

- Fluorination: AM-2201’s fluoropentyl group enhances metabolic stability and potency compared to non-fluorinated analogs, highlighting the impact of electronegative substituents .

Metabolic Pathways

Hydroxylation and oxidation of the alkyl chain are primary metabolic routes for naphthoylindoles:

Notes:

Substituent Effects on the Naphthalene Ring

Modifications to the naphthalene moiety significantly alter receptor selectivity and potency:

Key Insight :

The target compound’s unsubstituted 1-naphthoyl group likely favors CB1 selectivity , similar to JWH-018, whereas bulky or polar substituents (e.g., ethyl, methoxy) reduce receptor interaction efficiency .

Physicochemical Properties

- Lipophilicity : The heptyl chain increases logP compared to pentyl (JWH-018: ~6.8 vs. target compound: ~7.5), enhancing membrane permeability but risking accumulation in adipose tissue .

- Synthetic Challenges: Longer alkyl chains (e.g., heptyl) may complicate synthesis due to steric effects during indole functionalization, as noted in indole synthesis methodologies .

Biologische Aktivität

(1-heptyl-1H-indol-3-yl)(naphthalen-1-yl)methanone, also known as JWH-020, is a synthetic cannabinoid belonging to the naphthoylindole family. This compound has garnered attention due to its interaction with cannabinoid receptors CB1 and CB2, which are pivotal in mediating various physiological processes including pain, mood, and appetite.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C26H27NO |

| Molecular Weight | 399.49 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Melting Point | 236 °C |

| Boiling Point | 512.2 °C |

| LogP | 4.34 |

These properties suggest that JWH-020 is a lipophilic compound, which is typical for substances that interact with cannabinoid receptors.

JWH-020 exhibits binding affinity to both CB1 and CB2 receptors, with reported affinities of approximately 128 nM and 205 nM, respectively. This interaction influences various cellular processes such as:

- Cell Signaling Pathways : Activation of these receptors can lead to alterations in intracellular signaling cascades.

- Gene Expression : Cannabinoid receptor activation is known to modulate gene expression related to inflammation and neuroprotection.

- Cellular Metabolism : The metabolic effects of cannabinoids can impact energy homeostasis and lipid metabolism.

Biological Activity

Research indicates that JWH-020 possesses several biological activities:

- Analgesic Effects : As a cannabinoid, JWH-020 may exert pain-relieving properties through its action on CB1 receptors in the central nervous system.

- Anti-inflammatory Properties : Studies suggest cannabinoids can modulate inflammatory responses, potentially making JWH-020 a candidate for treating inflammatory conditions.

- Antitumor Activity : Some derivatives of indole compounds have shown promise in cancer therapy by inducing apoptosis in tumor cells .

Case Studies and Research Findings

Several studies have explored the biological activities of JWH-020 and related compounds:

- A study published in Heterocycles indicated that indole derivatives exhibit significant antitumor activity, suggesting potential applications in cancer treatment .

- Research from PubChem highlights the importance of structure-activity relationships (SAR) in developing effective cannabinoid-based therapies, emphasizing how modifications to the indole structure can enhance receptor affinity and therapeutic efficacy .

Discussion

The biological activity of this compound is largely attributed to its interaction with cannabinoid receptors. While its analgesic and anti-inflammatory properties are well-documented, further research is needed to fully elucidate its potential antitumor effects and other therapeutic applications.

Q & A

Basic Questions

Q. What are the key synthetic methodologies for preparing (1-heptyl-1H-indol-3-yl)(naphthalen-1-yl)methanone and related indole derivatives?

- The compound can be synthesized via Friedel-Crafts acylation, where 1-naphthoyl chloride reacts with 1-heptylindole. A typical protocol involves using Lewis acids (e.g., AlCl₃) or coupling agents under reflux conditions. Modifications in alkyl chain length (e.g., pentyl, hexyl) on the indole nitrogen are achieved by varying the alkyl halide during quaternization . For example, JWH-019 (hexyl analog) is synthesized similarly, with yields influenced by reaction time and stoichiometry .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

- 1H/13C NMR : The indole C3 proton appears as a singlet near δ 7.8–8.0 ppm, while the naphthoyl carbonyl carbon resonates at ~190 ppm in 13C NMR. Alkyl chain protons (e.g., heptyl) show characteristic multiplet splitting in δ 0.8–4.2 ppm .

- HPLC : Purity (>99%) is confirmed using reverse-phase HPLC with UV detection at 254 nm, as demonstrated for analogs like (1-butyl-5-methoxy-1H-indol-3-yl)(naphthalen-1-yl)methanone .

Q. What physicochemical properties are critical for handling and storage?

- Melting Point : Analogs with similar structures (e.g., 3-(1-naphthoyl)indole) exhibit melting points around 236°C, suggesting solid-state stability at room temperature .

- LogP : The heptyl chain increases hydrophobicity, with calculated logP values >5.4 for related compounds, necessitating storage in anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence cannabinoid receptor binding affinity?

- SAR Insights : Shorter alkyl chains (e.g., pentyl in JWH-018) show higher CB1 receptor affinity than longer chains (heptyl). Methoxy substituents on the naphthalene ring (e.g., 6-methoxy in JWH-163) reduce binding due to steric hindrance . Competitive radioligand assays (e.g., using [³H]CP-55,940) are recommended to quantify Ki values .

Q. What computational strategies are effective for predicting target interactions?

- Molecular Docking : Docking into CB1 receptor homology models (PDB templates: 5U09) identifies critical interactions between the naphthoyl group and residues like Phe268 and Lys192. MD simulations (>100 ns) further validate binding stability .

- QSAR Models : Use 3D descriptors (e.g., CoMFA, CoMSIA) to correlate substituent electronic effects with activity. For example, electron-withdrawing groups on the indole ring enhance receptor activation .

Q. How can conflicting data on synthetic yields and purity be resolved?

- Case Study : The synthesis of (1-butyl-5-methoxy-1H-indol-3-yl)(naphthalen-1-yl)methanone yielded 16% vs. 90% for its 5-hydroxy analog . Optimize by:

- Screening catalysts (e.g., AlCl₃ vs. TiCl₄).

- Adjusting reaction temperature (e.g., 0°C for acylation vs. room temperature for alkylation).

- Purifying via flash chromatography (silica gel, hexane/EtOAc gradient) .

Q. What methodologies are recommended for ADMET profiling of this compound?

- Absorption : Caco-2 permeability assays predict intestinal absorption. Analogs with logP >5 show moderate absorption (50–70%) but require formulation with solubilizers (e.g., cyclodextrins) .

- Metabolism : Liver microsome assays (human/rodent) identify CYP3A4-mediated oxidation of the heptyl chain as a major metabolic pathway. Use LC-MS/MS to detect hydroxylated metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.